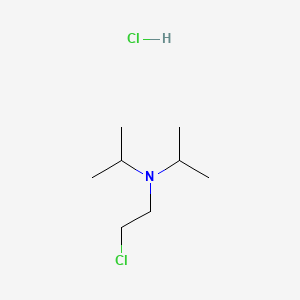

2-Diisopropylaminoethyl Chloride Hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de (2-chloroéthyl)diisopropylamine est un composé chimique de formule moléculaire C8H19Cl2N. Il est couramment utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques, agrochimiques et colorants. Le composé est connu pour sa réactivité due à la présence à la fois d'un groupe chloroéthyle et d'une partie diisopropylamine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de (2-chloroéthyl)diisopropylamine implique généralement la réaction de la diisopropylamine avec l'oxyde d'éthylène, suivie d'une chloration. Les conditions réactionnelles nécessitent souvent un environnement contrôlé pour garantir que le produit souhaité est obtenu avec une pureté élevée.

Méthodes de production industrielle : Dans les milieux industriels, la production du chlorhydrate de (2-chloroéthyl)diisopropylamine est mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des paramètres réactionnels, conduisant à des rendements plus élevés et à une qualité de produit constante .

Types de réactions :

Réactions de substitution : Le groupe chloroéthyle dans le chlorhydrate de (2-chloroéthyl)diisopropylamine peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.

Réactions d'oxydation et de réduction : Le composé peut également participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes que les réactions de substitution.

Réactifs et conditions courants :

Nucléophiles : Les nucléophiles courants utilisés dans les réactions de substitution comprennent les ions hydroxyde, les ions alcoolate et les amines.

Agents oxydants : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour les réactions d'oxydation.

Agents réducteurs : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés pour les réactions de réduction.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec des ions hydroxyde peut produire du diisopropylaminoéthanol .

4. Applications de la recherche scientifique

Le chlorhydrate de (2-chloroéthyl)diisopropylamine a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé est étudié pour ses effets potentiels sur les systèmes biologiques, en particulier dans le contexte du développement de médicaments.

Médecine : Il sert d'intermédiaire dans la synthèse de divers produits pharmaceutiques, y compris des agents anticancéreux potentiels.

Industrie : Le composé est utilisé dans la production d'agrochimiques et de colorants

5. Mécanisme d'action

Le mécanisme d'action du chlorhydrate de (2-chloroéthyl)diisopropylamine implique sa réactivité avec les nucléophiles. Le groupe chloroéthyle peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques, conduisant potentiellement à l'inhibition d'enzymes clés ou à la perturbation des processus cellulaires. La partie diisopropylamine peut également interagir avec des cibles moléculaires spécifiques, contribuant à l'activité biologique globale du composé .

Composés similaires :

- Chlorhydrate de 2-chloro-N,N-diméthyléthylamine

- Chlorhydrate de 2-chloro-N,N-diéthyléthylamine

- Chlorure de bis(2-chloroéthyl)ammonium

Comparaison : Le chlorhydrate de (2-chloroéthyl)diisopropylamine est unique en raison de la présence de la partie diisopropylamine, qui confère des propriétés stériques et électroniques distinctes par rapport à ses analogues. Cette singularité peut influencer sa réactivité et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux dans diverses applications .

Applications De Recherche Scientifique

Pharmaceutical Development

2-Diisopropylaminoethyl chloride hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary amine functionality allows for the creation of nitrogen-containing heterocycles, which are essential in drug design. Research has highlighted its potential in developing new drug candidates targeting diseases such as cancer and neurodegenerative disorders.

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate for synthesizing diverse organic molecules. It facilitates the formation of complex structures through alkylation reactions, where the chloroethyl group reacts with nucleophiles to form covalent bonds. This property is particularly useful in creating functionalized polymers and catalysts .

Biochemical Applications

The compound has shown significant biochemical activity by interacting with various enzymes and proteins. It acts as an alkylating agent, modifying biomolecules and potentially altering enzyme activity and metabolic pathways. This ability makes it valuable for studying biochemical processes and developing therapeutic agents .

Case Study 1: Synthesis of Anticancer Agents

In a study focusing on anticancer drug development, researchers utilized this compound to synthesize novel compounds that demonstrated cytotoxic activity against cancer cell lines. The presence of the diisopropylamine moiety enhanced the biological activity of the synthesized agents, indicating its potential role in targeted cancer therapies.

Case Study 2: Agrochemical Applications

Another investigation explored the use of this compound in agrochemical formulations. It was found to be effective in synthesizing herbicides and insecticides that possess improved efficacy and reduced environmental impact compared to traditional agrochemicals. The study highlighted the compound's versatility in agricultural applications .

Mécanisme D'action

The mechanism of action of (2-Chloroethyl)diisopropylamine hydrochloride involves its reactivity with nucleophiles. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The diisopropylamine moiety may also interact with specific molecular targets, contributing to the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

- 2-Chloro-N,N-dimethylethylamine hydrochloride

- 2-Chloro-N,N-diethylethylamine hydrochloride

- Bis(2-chloroethyl)ammonium chloride

Comparison: (2-Chloroethyl)diisopropylamine hydrochloride is unique due to the presence of the diisopropylamine moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various applications .

Activité Biologique

2-Diisopropylaminoethyl chloride hydrochloride, often referred to as DCH, is a compound with significant biological activity. Its chemical structure allows it to engage in various biochemical interactions, influencing a range of cellular processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₁₈ClN

- Molecular Weight : 175.69 g/mol

- CAS Number : 4261-68-1

The compound features a diisopropylamino group attached to an ethyl chloride moiety, which contributes to its reactivity and biological interactions.

This compound acts primarily as an alkylating agent , modifying biomolecules through the addition of alkyl groups. This can lead to:

- Covalent Bond Formation : It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, altering their function and stability.

- Gene Expression Modulation : By modifying DNA and RNA structures, it can influence gene expression patterns, potentially leading to changes in cellular behavior such as growth and apoptosis .

Cellular Effects

The compound has been shown to affect various cellular processes:

- Cell Signaling : Alters pathways involved in cell communication, impacting responses to external stimuli.

- Metabolic Pathways : Interferes with metabolic enzymes, leading to changes in the production and utilization of metabolites .

Toxicity Studies

Research indicates that the toxicity of this compound is dose-dependent:

- Low Doses : Minimal effects on cellular functions.

- High Doses : Significant adverse effects including cell death and tissue damage have been observed in animal models .

Case Studies

Several studies have explored the biological implications of this compound:

- Toxicological Assessment : A study evaluated the effects of DCH on guinea pigs, revealing that high doses led to severe toxicity symptoms consistent with cholinergic poisoning .

- Pharmacological Applications : Investigations into its potential use as a precursor in synthesizing pharmaceuticals suggest a role in developing anticancer agents due to its ability to modify cellular functions .

Comparative Biological Activity

Research Applications

The compound has diverse applications across various fields:

Propriétés

IUPAC Name |

N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClN.ClH/c1-7(2)10(6-5-9)8(3)4;/h7-8H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSXYVRFJVAVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCl)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048701 | |

| Record name | N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4261-68-1 | |

| Record name | 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-26685 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4261-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldiisopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPANAMINE, N-(2-CHLOROETHYL)-N-(1-METHYLETHYL)-, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RMR38FCEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.